molecular formula C21H23NO9 B1140801 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide CAS No. 152832-29-6

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide

Cat. No.: B1140801
CAS No.: 152832-29-6
M. Wt: 433.4 g/mol
InChI Key: GQQNPPRHZMQONU-CURYNPBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is unique due to its specific formation pathway and its role in reducing the toxicity of Mefenamic acid. Its structure allows for efficient excretion, making it a valuable compound in the study of NSAID metabolism and safety .

Properties

CAS No.

152832-29-6

Molecular Formula

C21H23NO9

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1

InChI Key

GQQNPPRHZMQONU-CURYNPBISA-N

SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Isomeric SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Synonyms

1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

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